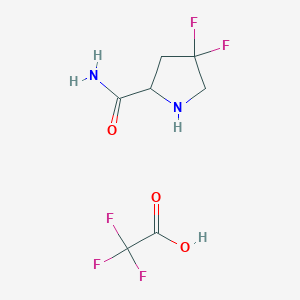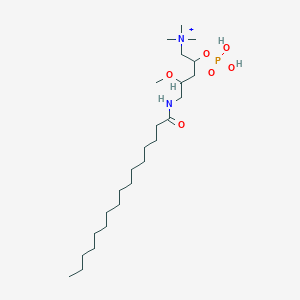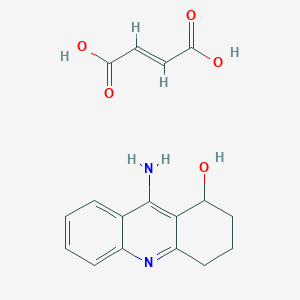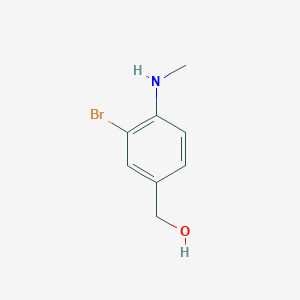
4,4-Difluoropyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoropyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of a pyrrolidine ring substituted with two fluorine atoms at the 4-position and a carboxamide group at the 2-position, combined with trifluoroacetic acid. The presence of fluorine atoms in the structure enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoropyrrolidine-2-carboxamide typically involves the fluorination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms at the 4-position. The resulting 4,4-difluoropyrrolidine is then reacted with a carboxamide precursor under appropriate conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of 4,4-Difluoropyrrolidine-2-carboxamide may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then combined with trifluoroacetic acid to form the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Difluoropyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of difluoropyrrolidine-2-carboxylic acid derivatives.
Reduction: Formation of difluoropyrrolidine-2-carboxamide derivatives with reduced functional groups.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4,4-Difluoropyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,4-Difluoropyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and specificity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Difluoropyrrolidine-2-carboxylic acid
- 4,4-Difluoropyrrolidine-2-carboxamide hydrochloride
- 4,4-Difluoropyrrolidine-2,5-dione
Uniqueness
4,4-Difluoropyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid is unique due to the presence of both fluorine atoms and trifluoroacetic acid, which enhance its stability, reactivity, and binding affinity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
4,4-difluoropyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N2O.C2HF3O2/c6-5(7)1-3(4(8)10)9-2-5;3-2(4,5)1(6)7/h3,9H,1-2H2,(H2,8,10);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDLEMBPJPQCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)C(=O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxohexanoic acid](/img/structure/B12293137.png)
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B12293148.png)
![3,4,5-Trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid](/img/structure/B12293149.png)
![Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B12293150.png)
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B12293151.png)

![Methyl(2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B12293172.png)

![(2,14-Dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl 2-phenylacetate](/img/structure/B12293186.png)
![[2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate](/img/structure/B12293190.png)
